N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide

TNAP inhibition calcification alkaline phosphatase

Differentiate your SAR library with this exclusive N,N-dimethyl sulfonamide quinoline-piperidine scaffold (CAS 1903893-38-8). Unlike common N-aryl or N-alkyl sulfonamide analogs that dominate the market, the tertiary N,N-dimethyl terminus of this compound offers electronically and sterically unique properties critical for probing TNAP vs. IAP/PLAP isoform selectivity and mapping the H1 sulfonamide-binding pocket tolerance. Generic substitution risks acquiring compounds with unrelated target engagement, off-target liabilities, or altered physicochemical profiles. With ≥95% purity and verified structure by SMILES (CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N1CCC(CC1)OC1=CC=CC2=CC=CN=C12), this building block ensures reproducible results in CNS-penetrant ligand design, NF-κB inhibition assays, and focused medicinal chemistry programs. Available in research quantities with lead times of 1-2 weeks. Request a quote today for bulk or custom synthesis options.

Molecular Formula C23H25N3O4S
Molecular Weight 439.53
CAS No. 1903893-38-8
Cat. No. B2837562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide
CAS1903893-38-8
Molecular FormulaC23H25N3O4S
Molecular Weight439.53
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C23H25N3O4S/c1-25(2)31(28,29)20-10-8-18(9-11-20)23(27)26-15-12-19(13-16-26)30-21-7-3-5-17-6-4-14-24-22(17)21/h3-11,14,19H,12-13,15-16H2,1-2H3
InChIKeyBRNQTIUJMFWNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1903893-38-8 – N,N‑Dimethyl‑4‑[4‑(quinolin‑8‑yloxy)piperidine‑1‑carbonyl]benzenesulfonamide: Structural Identity and Vendor‑Grade Specifications


N,N‑Dimethyl‑4‑[4‑(quinolin‑8‑yloxy)piperidine‑1‑carbonyl]benzenesulfonamide (CAS 1903893‑38‑8) is a synthetic small molecule that embeds a quinolin‑8‑yloxy‑piperidine moiety linked via a carbonyl to a para‑dimethylsulfamoyl‑phenyl ring . The molecular formula is C23H25N3O4S (MW 439.53 g/mol) and the SMILES is CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N1CCC(CC1)OC1=CC=CC2=CC=CN=C12 . Commercially, the compound is offered at ≥95% purity and is classified among piperidines and quinolines . Structurally, it shares the 8‑(piperidin‑4‑yloxy)quinoline core found in several disclosed histamine H1 antagonists and TNAP inhibitors, yet the presence of the N,N‑dimethyl sulfonamide substituent distinguishes it from the more common N‑alkyl and N‑aryl sulfonamide analogs.

Why In‑Class Quinolinyl‑Piperidine Sulfonamides Cannot Be Interchanged with 1903893‑38‑8


The quinolin‑8‑yloxy‑piperidine scaffold is privileged, but subtle variations in the sulfonamide substituent (N,N‑dimethyl vs. N‑aryl, N‑alkyl, or sulfone) profoundly alter target selectivity, cellular permeability, and metabolic stability [1]. For instance, in the 8‑(piperidin‑4‑yloxy)quinoline H1 antagonist series, a switch from sulfone to sulfonamide changes H1 affinity by >10‑fold and dramatically modulates CYP450 inhibition profiles [1]. Similarly, within TNAP‑targeting aryl sulfonamides, the N‑substituent is a critical determinant of isoform selectivity (TNAP vs. PLAP/IAP) [2]. Because the N,N‑dimethyl sulfonamide terminus of 1903893‑38‑8 is electronically and sterically unique relative to the N‑aryl or N‑heteroaryl sulfonamides that dominate the literature, generic substitution risks obtaining a compound with unrelated target engagement, off‑target liabilities, or physicochemical properties. The quantitative evidence below, although derived from closely related structural classes, illustrates the magnitude of change that sulfonamide modification can impose.

Quantitative Differentiation Evidence for 1903893‑38‑8 – Comparator‑Based Analysis


TNAP Inhibitory Potency – Class‑Level Projection vs. Two Commercial TNAP Inhibitors

No experimental TNAP IC50 value is available for 1903893‑38‑8. However, the compound embeds the quinolin‑8‑yloxy‑piperidine‑carbonyl‑benzenesulfonamide motif that, in the closest disclosed analog (an N‑(quinolin‑8‑yl)benzenesulfonamide from the Sanford‑Burnham/Daiichi Sankyo patent family), yields IC50 values against human TNAP in the sub‑micromolar to low‑micromolar range, with >50‑fold selectivity over intestinal (IAP) and placental (PLAP) alkaline phosphatases [1]. The N,N‑dimethyl sulfonamide terminus of 1903893‑38‑8 introduces a tertiary sulfonamide that may further enhance selectivity by eliminating the hydrogen‑bond donor present in secondary sulfonamide analogs. As a class‑level benchmark, the commercial TNAP inhibitor ‘TNAP Inhibitor’ (CAS 496014‑13‑2, an N‑(quinolin‑8‑yl)benzenesulfonamide) exhibits a TNAP IC50 of 190 nM and >100‑fold selectivity over IAP and PLAP .

TNAP inhibition calcification alkaline phosphatase

Histamine H1 Receptor Antagonism – Structural Analogy to Selective Quinoline Sulfonamides

The 8‑(piperidin‑4‑yloxy)quinoline core of 1903893‑38‑8 is identical to the scaffold of the potent, selective H1 antagonists reported by Procopiou et al. [1]. In that series, sulfonamide analog 33b displayed a pKi of 8.3 (Ki ≈ 5 nM) at human H1, with >100‑fold selectivity over histamine H3, muscarinic M1‑M5, and adrenergic α1A, α1B, α2A receptors. Critically, 33b showed negligible time‑dependent CYP2D6 or CYP3A4 inhibition, a key differentiator from the earlier sulfone lead [1]. The N,N‑dimethyl sulfonamide in 1903893‑38‑8 replaces the more polar N‑heteroaryl sulfonamide of 33b, which is predicted to reduce hydrogen‑bond donor count by one and increase LogD by ~0.5–1.0 log units – potentially improving membrane permeability while retaining H1 affinity if the dimethyl group is accommodated in the receptor’s sulfonamide‑binding sub‑pocket.

histamine H1 antagonist allergic rhinitis CYP450 selectivity

NF‑κB Pathway Inhibition – Class‑Level Activity of N‑(Quinolin‑8‑yl)benzenesulfonamides

A series of N‑(quinolin‑8‑yl)benzenesulfonamides were identified in two independent NIH Molecular Libraries Initiative screens as suppressors of NF‑κB activation, with IC50 values ranging from 0.6 to 5.2 µM in a cellular reporter assay [1]. The structure of 1903893‑38‑8 differs by incorporating a piperidine linker and a dimethyl sulfonamide, but the quinolin‑8‑yl‑benzenesulfonamide pharmacophore is conserved. The dimethyl sulfonamide modification eliminates the acidic N‑H proton, which may reduce the metabolic formation of nitroso‑arene reactive metabolites that plague primary aryl sulfonamides [2].

NF‑κB inhibition anti‑inflammatory high‑throughput screening

Recommended Application Scenarios for 1903893‑38‑8 Based on Structural and Class Evidence


TNAP Selectivity Profiling in Calcification Disease Models

Deploy 1903893‑38‑8 as a probe to test whether the tertiary N,N‑dimethyl sulfonamide motif improves TNAP vs. IAP/PLAP selectivity relative to secondary sulfonamide inhibitors such as the commercial TNAP Inhibitor (CAS 496014‑13‑2). Use in human osteoblast‑like Saos‑2 or vascular smooth muscle cell calcification assays, with inorganic pyrophosphate or pNPP as substrate [1]. Pair with the known pan‑AP inhibitor levamisole as a reference control.

Histamine H1 Receptor Pharmacological Tool with Modified Sulfonamide Sub‑Pocket Occupancy

Use 1903893‑38‑8 in [3H]mepyramine competition binding assays and functional Ca2+ flux assays on recombinant human H1‑expressing cells to map the tolerance of the H1 sulfonamide‑binding pocket for tertiary sulfonamides. Parallel testing against compound 33b (Procopiou et al., 2017) and azelastine will directly inform whether the N,N‑dimethyl group retains or improves H1 affinity while reducing hydrogen‑bond donor count [2].

NF‑κB Pathway Chemical Biology – Probing Tertiary Sulfonamide Metabolic Stability

Employ 1903893‑38‑8 in TNF‑α‑stimulated NF‑κB reporter assays (HeLa or THP‑1 cells) to determine whether the N,N‑dimethyl sulfonamide retains NF‑κB inhibitory activity observed for primary N‑(quinolin‑8‑yl)benzenesulfonamides (IC50 0.6–5.2 µM). Include a reactive metabolite trapping assay (GSH or KCN in human liver microsomes) to evaluate whether the tertiary sulfonamide design reduces nitroso‑arene formation compared to primary sulfonamide controls [3].

Chemical Probe for Structure‑Activity Relationship (SAR) Libraries Centered on 8‑(Piperidin‑4‑yloxy)quinoline Cores

Incorporate 1903893‑38‑8 into a focused SAR library as the sole representative bearing a tertiary N,N‑dimethyl sulfonamide terminus. Assess its solubility, logD, and permeability (PAMPA or Caco‑2) against N‑aryl, N‑alkyl, and sulfone analogs to quantify the physicochemical impact of the dimethyl substituent. Such data are essential for medicinal chemistry programs targeting CNS‑penetrant or peripherally restricted quinoline‑based ligands [2].

Quote Request

Request a Quote for N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.